![molecular formula C20H24N4O2S B2865540 5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[2-(trifluoromethyl)phenyl]-2-furamide CAS No. 1112439-45-8](/img/structure/B2865540.png)
5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[2-(trifluoromethyl)phenyl]-2-furamide
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Overview
Description
5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[2-(trifluoromethyl)phenyl]-2-furamide is a useful research compound. Its molecular formula is C20H24N4O2S and its molecular weight is 384.5. The purity is usually 95%.
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Scientific Research Applications
Enhancing Cellular Uptake of Polyamides
Pyrrole–imidazole (Py–Im) hairpin polyamides, related structurally to the specified compound, demonstrate the ability to bind DNA sequences specifically, disrupting protein–DNA interactions and modulating gene expression in cells. Research by Meier, Montgomery, and Dervan (2012) highlighted methods to improve the cellular uptake and nuclear localization of these compounds, significantly enhancing their biological activity. Such advancements underscore the potential of these molecules as molecular probes or therapeutic agents, especially in targeting specific genomic sequences (Meier, Montgomery, & Dervan, 2012).
Role in MAP Kinase Inhibition
Thaher et al. (2009) explored the interaction of heteroatoms in pyridinyl-substituted 5-membered heterocyclic rings, such as imidazoles, with p38alpha MAP kinase, a crucial enzyme in inflammatory processes. This research underscores the significance of heteroatomic interactions in designing kinase inhibitors, offering a foundation for developing new therapeutic agents targeting various inflammatory and autoimmune diseases (Thaher, Koch, Schattel, & Laufer, 2009).
Antiprotozoal Applications
The compound's structural analogs have shown promise as antiprotozoal agents. Ismail et al. (2004) synthesized and tested novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This research highlights the potential of such compounds in treating protozoal infections, contributing to the development of new treatments for diseases like sleeping sickness and malaria (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a variety of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
Similar compounds have been found to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
properties
IUPAC Name |
N-benzyl-3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-3-23(4-2)20-22-16-11-13-27-18(16)19(26)24(20)12-10-17(25)21-14-15-8-6-5-7-9-15/h5-9,11,13H,3-4,10,12,14H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGKHOMHWCDPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NCC3=CC=CC=C3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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